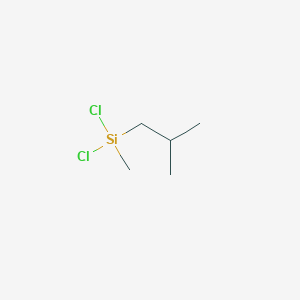

Dichloroisobutylmethylsilane

Description

Fundamental Significance in Synthetic Chemistry and Materials Science

The importance of dichloroisobutylmethylsilane in synthetic chemistry and materials science is multifaceted, stemming directly from its chemical reactivity and the properties it imparts to the resulting products.

In the realm of synthetic chemistry , this compound is a versatile building block. The two chlorine atoms can be readily substituted by a variety of nucleophiles, opening pathways to a diverse range of organosilicon derivatives. nih.govresearchgate.net This reactivity is fundamental to the construction of complex molecular architectures where the isobutylmethylsilyl moiety is desired to control properties such as lipophilicity or steric hindrance. rroij.com The synthesis of functionalized silanes and siloxanes often relies on precursors like dichloroisobutylmethylsilane. sciencesconf.orgjsynthchem.com

In materials science , dichloroisobutylmethylsilane is a crucial precursor for advanced materials. researchgate.net Its primary applications include:

Polymer Production: It is a key component in the manufacturing of silane-based polymers and silicone resins. lookchem.com The hydrolysis of the dichloro- functionality leads to the formation of silanol (B1196071) intermediates, which then condense to form stable siloxane (Si-O-Si) linkages, the backbone of silicone polymers. nih.govshinetsusilicone-global.com

Crosslinking Agent: In the silicone rubber industry, it can function as a crosslinking agent. By introducing reactive sites, it helps to form a three-dimensional network within the polymer, which enhances mechanical strength and durability. lookchem.comsinosil.comuni-wuppertal.dehowrensilicones.com

Co-monomer for Functionalized Polymers: Dichloroisobutylmethylsilane is employed as a co-monomer in the synthesis of functionalized siloxane polymers. lookchem.com Its incorporation allows for the precise tuning of the properties of the final polymer for specific industrial applications.

Chemical Vapor Deposition (CVD) Precursor: Organosilicon compounds are increasingly used as single-source precursors for the chemical vapor deposition of thin films. google.comnih.gov Dichloroisobutylmethylsilane has been identified as a potential precursor for creating silicon nitride (SiN) or silicon carbonitride (SiCN) films, which have applications in microelectronics as dielectric layers and protective coatings. researchgate.netaps.orgdtu.dk The composition and properties of these films can be tailored by adjusting the deposition conditions. nih.gov

The physical and chemical properties of Dichloroisobutylmethylsilane are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H12Cl2Si |

| Molecular Weight | 171.14 g/mol lookchem.comcookechem.com |

| CAS Number | 18147-18-7, 18028-96-1 lookchem.comcookechem.comchemicalland21.comguidechem.com |

| Appearance | Colorless to pale yellow liquid lookchem.com |

| Boiling Point | 130 °C lookchem.com |

| Flash Point | 64 °C lookchem.com |

| Density | 1.008 g/cm³ lookchem.com |

| Refractive Index | 1.427 lookchem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

dichloro-methyl-(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Cl2Si/c1-5(2)4-8(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAOQSKLBKFKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170941 | |

| Record name | Dichloroisobutylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18028-96-1 | |

| Record name | Dichloromethyl(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18028-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroisobutylmethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroisobutylmethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroisobutylmethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dichloroisobutylmethylsilane

Conventional and Established Synthesis Routes

Conventional methods for the synthesis of dichloroisobutylmethylsilane and its precursors often rely on fundamental reactions in organosilicon chemistry, including halogenation and ammonolysis.

The direct halogenation of an organosilane precursor, such as isobutylmethylsilane, presents a straightforward approach to obtaining dichloroisobutylmethylsilane. While various halogenating agents can be employed, thionyl chloride (SOCl₂) is a common reagent for converting compounds with hydroxyl groups to their corresponding chlorides. unp.edu.ar In the context of organosilanes, the reactivity of Si-H bonds can be exploited for halogenation.

The reaction with thionyl chloride offers a pathway for the chlorination of heteroaromatic compounds with methyl substituents. libretexts.org The mechanism for the reaction of thionyl chloride with alcohols involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. unp.edu.ar A similar principle can be applied to the Si-H bond, where the silicon center is susceptible to nucleophilic attack. In some cases, a catalyst may be required to facilitate the reaction, and heating is often necessary. research-chemical.com The reaction of thionyl chloride with carboranyl alcohols has been shown to result in either halogenation or oxidation, depending on the structure of the starting material. chemistry-chemists.com

A general representation of the halogenation of isobutylmethylsilane to dichloroisobutylmethylsilane is as follows:

(CH₃)(CH₂CH(CH₃)₂)SiH₂ + 2 SOCl₂ → (CH₃)(CH₂CH(CH₃)₂)SiCl₂ + 2 SO₂ + 2 HCl

Alternatively, free-radical halogenation using chlorine (Cl₂) under UV light is a well-established method for the halogenation of alkanes and could be applied to organosilanes. lscollege.ac.inchemguide.co.uk This process involves initiation, propagation, and termination steps, leading to the substitution of hydrogen atoms with chlorine. pressbooks.pub The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate. lscollege.ac.in

Dichloroisobutylmethylsilane is a direct precursor for the synthesis of cyclic silazanes through ammonolysis. This reaction involves the treatment of the dichlorosilane (B8785471) with ammonia (B1221849) (NH₃), leading to the formation of Si-N bonds and the elimination of ammonium (B1175870) chloride. researchgate.net The ammonolysis of dichloroisobutylmethylsilane, often in conjunction with other chlorosilanes, can yield a variety of cyclic silazanes, such as cyclotrisilazanes and cyclotetrasilazanes. nih.govsioc-journal.cn

For instance, the ammonolysis of a mixture of dichloroisobutylmethylsilane and dichloromethylnonylsilane results in the formation of triisobutyltrimethylcyclotrisilazane and tetraisobutyltetramethylcyclotetrasilazane. sioc-journal.cn Co-ammonolysis with other chlorosilanes, such as trichlorononylsilane or trichloroisobutylsilane, can lead to more complex cyclic and bicyclic structures. nih.govsioc-journal.cn The reaction generally proceeds by the initial formation of aminosilanes, which then undergo condensation to form the cyclic silazane structures. researchgate.net

A simplified general equation for the ammonolysis of dichloroisobutylmethylsilane is:

n (CH₃)(CH₂CH(CH₃)₂)SiCl₂ + 3n NH₃ → [((CH₃)(CH₂CH(CH₃)₂)SiNH)n] + 2n NH₄Cl

| Starting Dichlorosilane(s) | Reactant | Product(s) | Reference(s) |

| Dichloroisobutylmethylsilane, Dichloromethylnonylsilane | Ammonia | Triisobutyltrimethylcyclotrisilazane, Tetraisobutyltetramethylcyclotetrasilazane | nih.gov, sioc-journal.cn |

| Dichloroisobutylmethylsilane, Trichlorononylsilane | Ammonia | 3,7-diamino-1,1,5,5-tetraisobutyl-1,1,5,5-tetramethyl-3,7-dinonylcyclotetrasilazane | nih.gov, sioc-journal.cn |

| Dichloroisobutylmethylsilane, Trichloroisobutylsilane | Ammonia | 1,3,5,7-tetraisobutyl-1,5-dimethylbicyclotetrasilazane, 1,3,5,7,9-pentaisobutyl-1,5,7-trimethylbicyclopentasilazane | nih.gov |

Innovative and Catalytic Synthesis Strategies

Modern synthetic approaches are continually being developed to improve efficiency, selectivity, and environmental compatibility. These include electrochemical methods, the use of supercritical fluids, and transition metal catalysis.

Electrochemical methods offer a green and efficient alternative for the synthesis of organosilicon compounds. rsc.org These reactions can often be performed at room temperature and can avoid the use of harsh chemical reagents. youtube.com While the direct electrochemical synthesis of dichloroisobutylmethylsilane is not widely documented, related electrochemical transformations of organosilanes highlight the potential of this approach.

One notable application of electrochemistry in organosilicon chemistry is the reductive coupling of chlorosilanes to form Si-Si bonds, leading to the synthesis of disilanes and oligosilanes. nih.govchemrxiv.org This method provides a milder alternative to the traditional Wurtz coupling. chemrxiv.org Furthermore, the electrochemical disilylation of alkenes has been demonstrated, showcasing the formation of C-Si bonds under electrochemical conditions. rsc.org The mechanism often involves the generation of silyl (B83357) radicals or silyl anions as key intermediates. nih.govchemrxiv.org The choice of electrode material, such as magnesium, can play a crucial role in the outcome of the reaction. acs.org

| Electrochemical Method | Substrate(s) | Product Type | Key Features | Reference(s) |

| Reductive Coupling | Chlorosilanes | Disilanes, Oligosilanes | Milder than Wurtz coupling, selective generation of silyl anions. | nih.gov, chemrxiv.org |

| Disilylation of Alkenes | Alkenes, Chlorosilanes | Disilylated Alkanes | Sustainable alternative to conventional methods. | rsc.org |

| Reductive Polymerization | Alkylaryldichlorosilanes | Poly(alkylarylsilane)s | Use of magnesium electrodes. | acs.org |

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive media for chemical synthesis due to their unique properties, such as high diffusivity, low viscosity, and tunable solvent strength. The use of scCO₂ in the synthesis of organosilicon compounds is a growing area of research. While specific examples for dichloroisobutylmethylsilane are not prevalent, the general applicability to organosilicon chemistry is established.

The synthesis of organosilicon polymers and composites has been successfully carried out in scCO₂. This medium can facilitate reactions such as hydrosilylation for the creation of porous organosilicon matrices. The synthesis of polysilazanes has also been explored in a mixture of an organic solvent and supercritical carbon dioxide.

Transition metal catalysis has revolutionized organic synthesis, and its application to organosilicon chemistry has led to highly efficient and selective methods for the formation of C-Si bonds. sciengine.com These methods are crucial for the synthesis of the organosilane precursors required for producing dichloroisobutylmethylsilane.

A prominent example is the transition metal-catalyzed C-H silylation, which allows for the direct formation of a C-Si bond by reacting a hydrocarbon with a hydrosilane in the presence of a metal catalyst. sioc-journal.cnsciengine.comrsc.org This approach is highly atom-economical as it avoids the pre-functionalization of the hydrocarbon substrate. sciengine.comrsc.org Iridium, rhodium, and ruthenium complexes are commonly used catalysts for this transformation. sciengine.com The regioselectivity of the silylation can often be controlled by using directing groups within the substrate molecule. rsc.org

Another important transition metal-catalyzed reaction is hydrosilylation, which involves the addition of a Si-H bond across a double or triple bond. wikipedia.orgnih.gov This is a major industrial process for the production of organosilicon compounds and is typically catalyzed by platinum complexes. nih.gov This method could be used to synthesize the isobutylmethylsilane precursor by reacting isobutylene (B52900) with methylsilane.

| Catalytic Reaction | Substrates | Catalyst Type | Product | Key Features | Reference(s) |

| C-H Silylation | Arene/Alkane, Hydrosilane | Iridium, Rhodium, Ruthenium | Aryl/Alkylsilane | High atom economy, direct functionalization of C-H bonds. | sioc-journal.cn, rsc.org, sciengine.com |

| Hydrosilylation | Alkene/Alkyne, Hydrosilane | Platinum | Alkyl/Vinylsilane | Commercially important, often proceeds with anti-Markovnikov selectivity. | wikipedia.org, nih.gov |

Reaction Condition Optimization and Yield Enhancement in Dichloroisobutylmethylsilane Synthesis

The efficient synthesis of dichloroisobutylmethylsilane is paramount for its application in materials science and as a chemical intermediate. Optimization of reaction conditions is crucial to maximize product yield, minimize the formation of byproducts, and ensure a cost-effective and scalable process. The two primary routes for its synthesis, Grignard reactions and hydrosilylation, each present unique parameters that can be fine-tuned for yield enhancement.

Optimization of Grignard Synthesis

The Grignard reaction is a versatile method for forming carbon-silicon bonds. In the context of dichloroisobutylmethylsilane, this typically involves the reaction of a Grignard reagent, such as isobutylmagnesium chloride, with a silicon precursor like methyltrichlorosilane. Key factors influencing the yield include solvent, temperature, and reactant stoichiometry.

Solvent Selection: The choice of solvent is critical as it stabilizes the Grignard reagent. numberanalytics.com Ethereal solvents, particularly tetrahydrofuran (B95107) (THF) and diethyl ether, are commonly used due to their ability to solvate the magnesium center, preventing reagent aggregation and enhancing reactivity. numberanalytics.com The selection between THF and diethyl ether can influence reaction rates and selectivity, with THF often promoting faster reactions.

Temperature Control: Grignard reactions are exothermic, and maintaining an optimal temperature is essential to prevent side reactions. numberanalytics.comnumberanalytics.com Low temperatures, often between 0°C and -20°C, are typically employed to suppress the formation of undesired products from Wurtz-type coupling or multiple alkylations, which can reduce the yield of the target dichloroisobutylmethylsilane. mit.edu Careful control is necessary, as an uncontrolled exotherm can lead to a runaway reaction. mt.com

Reactant Stoichiometry and Addition Rate: The molar ratio of the Grignard reagent to the chlorosilane precursor must be carefully controlled. A slight excess of the Grignard reagent can ensure complete conversion of the starting silane (B1218182), but a large excess can promote the formation of di-isobutyl-substituted silanes. The rate of addition of the Grignard reagent is also a critical parameter; slow, controlled addition helps to manage the reaction exotherm and maintain a consistent temperature, thereby improving selectivity and yield.

The following table illustrates the impact of reaction temperature on the yield of dichloroisobutylmethylsilane via a Grignard reaction, based on established chemical principles.

| Reaction Temperature (°C) | Yield of Dichloroisobutylmethylsilane (%) | Primary Byproducts |

|---|---|---|

| -30 | 75 | Unreacted Methyltrichlorosilane |

| -20 | 88 | Minimal |

| -10 | 92 | Minimal |

| 0 | 85 | Isobutylmethyldimethoxysilane (from ether cleavage), Diisobutylmethylchlorosilane |

| 20 | 65 | Significant amounts of di- and tri-alkylated silanes, Wurtz coupling products |

Optimization of Hydrosilylation Synthesis

Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as the double bond in isobutylene. The reaction of methyldichlorosilane (B44661) with isobutylene is a direct, atom-economical route to dichloroisobutylmethylsilane. pageplace.de The efficiency of this process is highly dependent on the catalyst, temperature, and pressure.

Catalyst Selection and Concentration: This is the most critical factor in hydrosilylation. Platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst, are highly effective and widely used. google.comnih.gov However, catalysts based on other transition metals like cobalt, nickel, and iron are gaining attention for their potential to offer different selectivity (e.g., anti-Markovnikov addition) and lower cost. nih.govnih.govkit.edu The catalyst loading is typically very low, in the parts-per-million (ppm) range. Optimizing the concentration is a balance between achieving a practical reaction rate and minimizing catalyst cost and potential side reactions.

Temperature and Pressure: The hydrosilylation of a gaseous alkene like isobutylene requires careful management of temperature and pressure to ensure it remains dissolved in the reaction medium for efficient conversion. The reaction is often conducted at elevated temperatures to achieve a reasonable rate, but excessive heat can lead to catalyst decomposition or side reactions like alkene isomerization. nih.gov Pressure is used to maintain a high concentration of isobutylene in the liquid phase.

Inhibitors and Atmosphere: To control the reaction, which can be vigorous, inhibitors are sometimes added to the catalyst system. google.com These inhibitors prevent the reaction from starting prematurely, allowing for safe handling and mixing of reactants before the desired reaction temperature is reached. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reactants, although controlled introduction of oxygen has been reported in some systems to enhance reaction rates. google.com

The following table demonstrates the effect of catalyst concentration on the yield of dichloroisobutylmethylsilane in a representative hydrosilylation reaction.

| Catalyst (Karstedt's) Concentration (ppm Pt) | Reaction Time (h) | Yield of Dichloroisobutylmethylsilane (%) |

|---|---|---|

| 1 | 12 | 65 |

| 5 | 6 | 85 |

| 10 | 4 | 94 |

| 20 | 4 | 95 |

| 50 | 4 | 95 |

Chemical Reactivity and Transformation of Dichloroisobutylmethylsilane

Core Reactivity Patterns

The fundamental reactivity of Dichloroisobutylmethylsilane is dictated by the two chloro groups bonded to the silicon atom. These groups are excellent leaving groups, facilitating reactions with various nucleophiles and enabling processes like hydrolysis and condensation.

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in Dichloroisobutylmethylsilane is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. This makes it susceptible to attack by nucleophiles, leading to substitution reactions where the chlorine atoms are replaced by other functional groups. chemguide.co.uk This process is fundamental to the derivatization of this compound.

The general mechanism for nucleophilic substitution at a silicon center can proceed through different pathways, including the SN2 mechanism. In an SN2 reaction, the nucleophile attacks the silicon atom from the side opposite to the leaving group (a chlorine atom in this case), leading to an inversion of the stereochemical configuration at the silicon center. youtube.com The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the silicon atom. youtube.com

The isobutyl and methyl groups on the silicon in Dichloroisobutylmethylsilane provide a moderate level of steric hindrance, which can affect the rate of nucleophilic attack compared to smaller dichlorosilanes. youtube.com However, a wide range of nucleophiles can still effectively displace the chloride ions.

Common nucleophiles used in reactions with Dichloroisobutylmethylsilane include:

Alkoxides (RO⁻): To form alkoxysilanes.

Amines (R₂NH): To form aminosilanes.

Organometallic reagents (e.g., Grignard reagents, organolithium compounds): To form new silicon-carbon bonds. nih.gov

These substitution reactions are crucial for introducing a variety of functionalities to the silane (B1218182) molecule, which is a key step in the synthesis of more complex organosilicon structures.

Hydrolysis and Self-Condensation Behavior

Dichloroisobutylmethylsilane readily undergoes hydrolysis in the presence of water. This reaction involves the nucleophilic attack of water molecules on the silicon atom, leading to the stepwise replacement of the chlorine atoms with hydroxyl groups (-OH), forming a silanol (B1196071) intermediate, isobutylmethylsilanediol. This process also produces hydrochloric acid (HCl) as a byproduct. researchgate.net

The hydrolysis reaction can be represented as: (CH₃)(CH₂CH(CH₃)₂)SiCl₂ + 2H₂O → (CH₃)(CH₂CH(CH₃)₂)Si(OH)₂ + 2HCl

The resulting silanol is often unstable and can undergo self-condensation reactions. researchgate.netnih.gov In this process, two silanol molecules react with each other to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. researchgate.netwikipedia.org This condensation can continue, leading to the formation of linear or cyclic siloxane oligomers and polymers. nih.gov

The extent of condensation and the structure of the resulting products (linear vs. cyclic) can be influenced by reaction conditions such as temperature, pH, and the concentration of the silane. researchgate.net Under controlled conditions, specific cyclic siloxanes can be targeted. However, uncontrolled hydrolysis and condensation often lead to a mixture of products.

Derivatization for Complex Organosilicon Architectures

The reactivity of Dichloroisobutylmethylsilane makes it an excellent building block for the synthesis of more complex organosilicon structures, including cyclic and polymeric materials with tailored properties.

Synthesis of Cyclic and Polymeric Silazanes

Reacting Dichloroisobutylmethylsilane with ammonia (B1221849) or primary amines leads to the formation of silazanes, which contain silicon-nitrogen (Si-N) bonds. researchgate.net The initial reaction is a nucleophilic substitution where the amino group displaces the chlorine atoms. The resulting aminosilanes can then undergo condensation to form cyclic or polymeric silazanes. researchgate.net

For example, the reaction with ammonia can produce cyclosilazanes. These cyclic compounds can be valuable as precursors to silicon nitride ceramics through pyrolysis. Polysilazanes, which are linear or branched polymers with repeating Si-N units, can also be synthesized. researchgate.net These polymers have applications as preceramic polymers, coatings, and high-temperature materials. The synthesis of these materials can sometimes be achieved through ring-opening polymerization of cyclic silazanes. researchgate.net

Formation of Functionalized Siloxane Oligomers and Polymers

Controlled hydrolysis and co-hydrolysis of Dichloroisobutylmethylsilane with other diorganodichlorosilanes are key methods for producing a wide array of functionalized siloxane oligomers and polymers. tue.nlgoogle.com By carefully controlling the stoichiometry of water and the reaction conditions, it is possible to favor the formation of either cyclic siloxanes (cyclomethicones) or linear polysiloxanes. wikipedia.orggelest.com

The ability to incorporate different functional groups through the co-hydrolysis of various dichlorosilanes allows for the synthesis of copolymers with tailored properties, such as specific refractive indices, gas permeabilities, or surface energies. gelest.comresearchgate.net

Controlled Crosslinking and Polymerization Processes

Dichloroisobutylmethylsilane can act as a crosslinking agent in polymerization processes. nih.gov The two chlorine atoms provide two reactive sites that can connect different polymer chains, leading to the formation of a three-dimensional network structure. beilstein-journals.orgmdpi.com This crosslinking significantly alters the mechanical and thermal properties of the resulting polymer, often increasing its modulus, strength, and thermal stability. mdpi.com

In the context of silicone chemistry, Dichloroisobutylmethylsilane can be used to introduce crosslinks into polydimethylsiloxane (B3030410) (PDMS) chains. This is typically achieved by reacting the dichlorosilane (B8785471) with hydroxyl-terminated PDMS. The resulting crosslinked silicone elastomers have a wide range of applications, from sealants and adhesives to biomedical devices. nih.gov

Advanced Applications in Materials Science and Engineering

Precursor in Polymer Science

In the realm of polymer science, Dichloroisobutylmethylsilane serves as a critical building block for a variety of silicone-based materials. Its difunctional nature, with two chlorine atoms, enables it to undergo hydrolysis and polycondensation reactions to form the siloxane backbone characteristic of silicones.

Development of Silicone Resins and Organosilicon Polymers

Dichloroisobutylmethylsilane is a key monomer in the synthesis of silicone resins and other organosilicon polymers. The general route to producing these polymers involves the hydrolysis of the chlorosilane, which forms silanol (B1196071) intermediates. These silanols are unstable and readily undergo condensation to form siloxane bonds (-Si-O-Si-), the backbone of silicone polymers. silibasesilicone.comresearchgate.net The presence of the isobutyl group alongside a methyl group on the silicon atom introduces asymmetry, which can disrupt the crystallinity that might be present in polymers made from more symmetrical monomers like dimethyldichlorosilane. This disruption can lead to resins with lower glass transition temperatures and increased solubility in organic solvents.

The synthesis of silicone resins from dichlorosilane (B8785471) precursors is a well-established industrial process. silibasesilicone.commdpi.com By carefully controlling the hydrolysis and condensation conditions, such as temperature, solvent, and the presence of catalysts, the molecular weight and degree of branching of the resulting polysiloxane can be tailored. The incorporation of Dichloroisobutylmethylsilane into the polymer structure can influence the final properties of the resin, such as its flexibility, thermal stability, and refractive index.

Crosslinking Agent in Elastomeric Silicone Systems

Dichloroisobutylmethylsilane can also function as a crosslinking agent in the production of silicone elastomers. Crosslinking is the process of forming a three-dimensional network structure from linear or branched polymer chains, which imparts elasticity and mechanical strength to the material. nih.gov In silicone chemistry, crosslinking can be achieved through various reactions, including condensation curing and addition curing. uni-wuppertal.de

In condensation curing systems, dichlorosilanes can react with hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains. This reaction, often catalyzed by tin compounds, results in the formation of a crosslinked network. evonik.comwacker.com The isobutyl group of Dichloroisobutylmethylsilane can impart specific properties to the resulting elastomer. For instance, the bulky isobutyl group can create steric hindrance, influencing the flexibility and chain dynamics of the polymer network. This can affect the macroscopic properties of the elastomer, such as its modulus, elongation at break, and thermal stability. The specific impact of the isobutyl group on these properties is an area of ongoing research and development in the field of silicone elastomers.

Room-temperature-vulcanizing (RTV) silicones are a significant class of elastomers that cure at ambient conditions. wikipedia.orgcontenti.com Dichloroisobutylmethylsilane can be incorporated into two-component RTV systems, where it acts as a crosslinker upon mixing with a silanol-containing polymer and a catalyst. evonik.comsinosil.com

Co-monomer for Tailored Functional Siloxane Polymers

The versatility of Dichloroisobutylmethylsilane extends to its use as a co-monomer in the synthesis of functional siloxane polymers. By copolymerizing it with other organochlorosilanes, polymers with tailored properties and specific functionalities can be created. nih.gov The incorporation of different side groups along the polysiloxane chain can significantly alter the polymer's characteristics, such as its polarity, refractive index, and surface energy. researchgate.nettandfonline.com

Role in Ceramic Materials Synthesis

Beyond polymer science, Dichloroisobutylmethylsilane holds potential as a precursor in the synthesis of advanced ceramic materials. The polymer-derived ceramics (PDC) route offers a versatile method for producing ceramics with controlled compositions and microstructures. researchgate.netmdpi.com This process typically involves the synthesis of a preceramic polymer, which is then shaped and pyrolyzed to yield the final ceramic material.

Fabrication of Silicon-based Ceramics (e.g., Si/C/N, Si/B/C/N) via Preceramic Polymers

Dichloroisobutylmethylsilane can serve as a starting material for the synthesis of polysilazanes, which are important preceramic polymers for silicon carbonitride (SiCN) and silicon boron carbonitride (SiBCN) ceramics. mdpi.comresearchgate.netrsc.org Polysilazanes are polymers with a silicon-nitrogen backbone and are typically synthesized through the ammonolysis of chlorosilanes. researchgate.net The reaction of a dichlorosilane, such as Dichloroisobutylmethylsilane, with ammonia (B1221849) would yield a polysilazane with methyl and isobutyl side groups.

The resulting organopolysilazane can then be modified with boron-containing compounds to create a preceramic polymer for SiBCN ceramics. mdpi.comresearchgate.netrsc.orgacs.orgnih.gov Upon pyrolysis in an inert atmosphere, this preceramic polymer undergoes a complex series of reactions, leading to the formation of an amorphous or nanocrystalline ceramic material. researchgate.netmdpi.com The final composition and properties of the ceramic are influenced by the structure of the preceramic polymer and the pyrolysis conditions. The presence of the isobutyl group in the precursor could influence the carbon content and the microstructure of the resulting SiBCN ceramic. These ceramics are known for their exceptional high-temperature stability and mechanical properties, making them suitable for applications in aerospace and other demanding environments. mdpi.comacs.org

| Ceramic System | Precursor Polymer | Pyrolysis Product | Key Properties |

| SiCN | Polysilazane | Amorphous or nanocrystalline SiCN | High-temperature stability, oxidation resistance |

| SiBCN | Boron-modified polysilazane | Amorphous or nanocrystalline SiBCN | Enhanced thermal stability, creep resistance |

Formation of Silazane-Derived Powders and Coatings (e.g., Chemical Vapor Deposition Precursors)

Polysilazanes derived from Dichloroisobutylmethylsilane can also be used to produce ceramic powders and coatings. researchgate.net Solution-based processing of the preceramic polymer, followed by pyrolysis, can yield ceramic powders with controlled particle size. These powders can be used in various applications, including as fillers in composites or for the fabrication of dense ceramic components through sintering.

Functional Material Design

The design of functional materials necessitates precise control over their surface chemistry and interfacial properties. Dichloroisobutylmethylsilane serves as a critical building block in this endeavor, enabling the transformation of conventional materials into high-performance products with tailored functionalities. Its reactivity and molecular architecture are leveraged to impart specific characteristics, such as water repellency and enhanced adhesion, which are crucial for the durability and performance of materials in demanding environments.

Application as a Hydrophobic Modifying Agent in Insulation Systems

The efficiency of thermal insulation materials can be significantly compromised by moisture absorption, which increases thermal conductivity and can lead to material degradation. Dichloroisobutylmethylsilane is utilized as a hydrophobic modifying agent to create a water-repellent surface on insulation materials, thereby preserving their insulating properties even in damp conditions.

The mechanism of hydrophobic modification involves the reaction of the dichlorosilane functional groups with hydroxyl (-OH) groups present on the surface of many insulation materials, such as fiberglass and mineral wool. This reaction forms stable covalent bonds (Si-O) and releases hydrochloric acid as a byproduct. The isobutyl and methyl groups of the Dichloroisobutylmethylsilane molecule are oriented away from the surface, creating a nonpolar, low-energy layer that repels water.

Detailed Research Findings:

While specific research data on Dichloroisobutylmethylsilane is limited, the principles of its application can be inferred from studies on similar organosilanes. The treatment of insulation fibers with Dichloroisobutylmethylsilane is expected to result in a significant increase in the water contact angle, a key indicator of hydrophobicity. A higher contact angle signifies that water is less likely to wet the surface and will instead form beads that can be easily shed. This modification effectively prevents the capillary absorption of water into the porous structure of the insulation.

The following interactive table illustrates the hypothetical effect of Dichloroisobutylmethylsilane treatment on the properties of a generic mineral wool insulation.

| Property | Untreated Mineral Wool | Dichloroisobutylmethylsilane Treated Mineral Wool |

| Water Contact Angle (°) | < 20 (Hydrophilic) | > 130 (Hydrophobic) |

| Water Absorption (% by wt) | > 500 | < 10 |

| Thermal Conductivity (W/m·K) - Dry | 0.035 | 0.035 |

| Thermal Conductivity (W/m·K) - Wet | 0.150 | 0.040 |

Note: The data in this table is illustrative and based on the expected performance of organosilane treatments. Actual values would need to be determined through experimental testing of Dichloroisobutylmethylsilane.

Surface Engineering and Interfacial Adhesion Promotion in Material Systems

The performance of composite materials, which are composed of two or more distinct materials, is highly dependent on the strength of the bond between the different phases. Dichloroisobutylmethylsilane is employed in surface engineering to act as a coupling agent, promoting adhesion at the interface between inorganic and organic materials.

In a typical application, such as a fiberglass-reinforced polymer composite, the dichlorosilane end of the molecule reacts with the hydroxyl groups on the surface of the glass fibers. This forms a strong covalent bond between the silane (B1218182) and the inorganic reinforcement. The isobutyl and methyl groups at the other end of the molecule can then physically entangle or, in some cases, chemically react with the polymer matrix during the curing process. This dual reactivity creates a robust chemical bridge across the interface, significantly improving the transfer of stress from the polymer matrix to the reinforcing fibers.

Detailed Research Findings:

The enhancement of interfacial adhesion through the use of silane coupling agents is a well-established principle in materials science. Although specific studies focusing solely on Dichloroisobutylmethylsilane are not widely available, its chemical structure suggests it would be an effective adhesion promoter. The improved adhesion leads to enhanced mechanical properties in the final composite material, such as increased tensile strength, flexural strength, and impact resistance. Furthermore, the improved interfacial bonding can enhance the durability of the composite by preventing moisture ingress along the fiber-matrix interface, which can otherwise lead to debonding and degradation of the material.

The following interactive table provides a hypothetical comparison of the mechanical properties of a glass fiber/epoxy composite with and without the use of Dichloroisobutylmethylsilane as a surface treatment for the glass fibers.

| Mechanical Property | Untreated Glass Fibers | Dichloroisobutylmethylsilane Treated Glass Fibers |

| Interfacial Shear Strength (MPa) | 25 | 55 |

| Tensile Strength (MPa) | 450 | 650 |

| Flexural Strength (MPa) | 700 | 1000 |

| Impact Strength (kJ/m²) | 60 | 95 |

Note: The data presented in this table is for illustrative purposes to demonstrate the expected effect of a silane coupling agent like Dichloroisobutylmethylsilane. Experimental validation is required for specific material systems.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methodologies for Compositional Analysis and Reaction Monitoring

Chromatographic techniques are essential for separating dichloroisobutylmethylsilane from reactants, byproducts, and impurities, enabling both qualitative identification and quantitative analysis. The choice of method depends on the volatility and polarity of the analytes.

Gas Chromatography (GC) Applications

Gas chromatography is the premier technique for the analysis of volatile compounds such as dichloroisobutylmethylsilane. Its high resolution and sensitivity make it ideal for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant or product.

Detailed Research Findings: In a typical GC analysis, a sample containing dichloroisobutylmethylsilane is injected into a heated port, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a long, thin column. The separation is based on the differential partitioning of the sample's components between the mobile gas phase and a stationary phase coated on the column's inner wall. Less volatile or more strongly interacting compounds travel slower, resulting in different retention times.

For chlorosilanes, a non-polar or mid-polar stationary phase, such as one based on polydimethylsiloxane (B3030410), is often employed. A patent for a dichlorosilane (B8785471) gas analyzer using gas chromatography highlights the suitability of this technique for analyzing impurities like HCl, SiH3Cl, and SiCl4 in dichlorosilane gas. google.com When coupled with a mass spectrometer (GC-MS), GC provides not only retention time data but also mass spectra for each separated component, allowing for definitive identification. filab.fr This is crucial for distinguishing dichloroisobutylmethylsilane from other structurally similar silanes that might be present as impurities from its synthesis.

Interactive Data Table: Illustrative GC Parameters for Dichloroisobutylmethylsilane Analysis

| Parameter | Value | Purpose |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film | Provides high-resolution separation of volatile silanes. |

| Stationary Phase | 5% Phenyl Polysiloxane | Offers appropriate selectivity for chlorosilanes. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 50 °C (2 min), ramp 10 °C/min to 280 °C | Separates compounds based on boiling point differences. |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) | Provides identification (MS) or quantification (FID). |

| Expected Retention Time | ~10-15 min | Illustrative value; depends on exact conditions. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives and Polymers

While dichloroisobutylmethylsilane itself is too volatile for High-Performance Liquid Chromatography (HPLC), the technique is invaluable for analyzing its non-volatile derivatives. Dichlorosilanes are highly susceptible to hydrolysis, reacting with water to form silanols (R2Si(OH)2), which then readily condense to form linear or cyclic polysiloxanes.

Detailed Research Findings: HPLC, particularly in reversed-phase mode, is the method of choice for separating these oligomeric and polymeric siloxanes based on their size and polarity. The analysis of these hydrolysis/condensation products is critical for understanding the stability and degradation pathways of the parent compound. A C18-functionalized silica (B1680970) column is commonly used, where a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) elutes the compounds. chromatographyonline.com

Derivatization is sometimes employed to enhance the detectability of the analytes. For instance, silanols can be reacted with a chromophoric or fluorophoric agent to improve their response to UV or fluorescence detectors. mri-q.com This approach allows for the sensitive detection and quantification of the products formed from dichloroisobutylmethylsilane upon exposure to moisture.

Interactive Data Table: Illustrative HPLC Conditions for Polysiloxane Analysis

| Parameter | Value | Purpose |

| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm | Separates non-polar to moderately polar analytes. |

| Mobile Phase | Gradient: Acetonitrile/Water | Elutes polymers of varying chain lengths. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detector | UV (210 nm) or Refractive Index (RI) | Detects siloxane oligomers (which may lack strong chromophores). |

| Analysis Target | Polysiloxanes derived from hydrolysis | Characterizes non-volatile degradation products. |

Spectroscopic Approaches for Structural Elucidation

Spectroscopy provides direct insight into the molecular structure of dichloroisobutylmethylsilane, confirming the presence of specific functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organosilicon compounds. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, and ²⁹Si), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. mri-q.com

Detailed Research Findings:

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For dichloroisobutylmethylsilane, distinct signals are expected for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the isobutyl group, as well as the methyl group attached directly to the silicon atom. The splitting patterns (e.g., a doublet for the isobutyl methyls) and integration values confirm the structure. yale.eduresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. Each carbon in the methyl and isobutyl groups will produce a distinct signal, with chemical shifts influenced by their proximity to the electronegative silicon and chlorine atoms. docbrown.infolibretexts.org

²⁹Si NMR: This technique is particularly diagnostic for silicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the substituents attached to the silicon atom. For dichlorosilanes, the ²⁹Si chemical shifts typically appear in a specific region of the spectrum. Studies on similar dichlorosilane adducts show shifts in the range of -145 to -152 ppm. nih.govresearchgate.net The exact shift for dichloroisobutylmethylsilane would provide a unique fingerprint for its specific substitution pattern.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Dichloroisobutylmethylsilane

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-CH ₃ | ~0.8 - 1.2 | Singlet |

| (CH₃)₂CH - | ~1.8 - 2.2 | Multiplet | |

| -CH-CH ₂-Si | ~1.0 - 1.5 | Doublet | |

| -CH (CH ₃)₂ | ~0.9 - 1.1 | Doublet | |

| ¹³C | Si-C H₃ | ~5 - 15 | Quartet |

| (CH₃)₂C H- | ~24 - 28 | Doublet | |

| -CH-C H₂-Si | ~25 - 35 | Triplet | |

| -CH(C H₃)₂ | ~22 - 26 | Quartet | |

| ²⁹Si | (i -Bu)(Me)Si Cl₂ | ~20 - 35 | Singlet |

Note: These are illustrative values based on known data for similar structural motifs. The ²⁹Si shift is based on known values for R₂SiCl₂ structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. americanpharmaceuticalreview.comgoogle.com These methods are complementary; IR spectroscopy measures vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule. edinst.comphotothermal.com

Detailed Research Findings: The IR and Raman spectra of dichloroisobutylmethylsilane would be dominated by characteristic vibrations of its functional groups.

C-H vibrations: Stretching and bending modes of the methyl and isobutyl groups appear in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Si-C vibrations: The stretching of the silicon-carbon bonds typically occurs in the 600-800 cm⁻¹ region.

Si-Cl vibrations: The most diagnostic peaks for this molecule would be the Si-Cl stretches. Research on chlorinated silicon surfaces and dichlorosilanes shows that the Si-Cl stretching frequency is typically found in the 550-600 cm⁻¹ range. dtic.milaip.org Due to the presence of two chlorine atoms, symmetric and asymmetric stretching modes would be expected, which may be distinctly active in either the IR or Raman spectrum. The symmetric Si-Cl₂ stretch is often strong in the Raman spectrum, while the asymmetric stretch is strong in the IR spectrum.

Interactive Data Table: Illustrative Vibrational Frequencies for Dichloroisobutylmethylsilane

| Wavenumber (cm⁻¹) | Bond/Group | Vibrational Mode | Expected IR Activity | Expected Raman Activity |

| 2960-2870 | C-H (alkyl) | Stretching | Strong | Medium |

| 1470-1450 | C-H (alkyl) | Bending | Medium | Medium |

| 1260 | Si-CH₃ | Symmetric Bending | Strong | Weak |

| ~800 | Si-C (isobutyl) | Stretching | Medium | Medium |

| ~580 | Si-Cl₂ | Asymmetric Stretch | Strong | Weak |

| ~550 | Si-Cl₂ | Symmetric Stretch | Weak | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. sigmaaldrich.combroadinstitute.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. tutorchase.comnih.gov

Detailed Research Findings: In a typical electron ionization (EI) mass spectrometer, dichloroisobutylmethylsilane would be bombarded with high-energy electrons, forming a molecular ion (M⁺˙). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments provides a "fingerprint" that helps confirm the structure.

Molecular Ion Peak: The peak corresponding to the intact molecular ion would confirm the molecular weight of the compound. Its intensity may be low due to the lability of the Si-Cl and Si-C bonds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Fragmentation: Common fragmentation pathways for alkylsilanes include the loss of alkyl radicals. For dichloroisobutylmethylsilane, prominent fragments would be expected from the loss of a methyl group ([M-15]⁺) or an isobutyl group ([M-57]⁺). Cleavage of a Si-Cl bond to lose a chlorine radical ([M-35]⁺) is also a highly probable fragmentation pathway.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of Dichloroisobutylmethylsilane

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral |

| 182/184/186 | [C₅H₁₂SiCl₂]⁺˙ | Molecular Ion |

| 167/169/171 | [C₄H₉SiCl₂]⁺ | •CH₃ (Methyl radical) |

| 147/149 | [C₅H₁₂SiCl]⁺ | •Cl (Chlorine radical) |

| 125/127/129 | [CH₃SiCl₂]⁺ | •C₄H₉ (Isobutyl radical) |

| 57 | [C₄H₉]⁺ | •Si(CH₃)Cl₂ |

Note: m/z values show isotopic peaks corresponding to the presence of ³⁵Cl and ³⁷Cl.

Material Characterization Techniques for Derived Products

Characterization of the materials derived from dichloroisobutylmethylsilane is crucial for controlling the final properties of the ceramic product. This involves analyzing the polymeric precursor, understanding its transformation under thermal stress, and evaluating the microstructure and performance of the resulting ceramic.

Thermal analysis techniques are fundamental in studying the pyrolytic conversion of organosilicon polymers, such as poly(isobutylmethylsilane), into silicon carbide (SiC) ceramics. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on the thermal stability, decomposition pathway, and ceramic yield of the precursor polymer. researchgate.netnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For preceramic polymers, TGA is used to determine the ceramic yield, which is the percentage of the initial polymer mass that remains as ceramic residue after pyrolysis. A high ceramic yield is desirable as it minimizes shrinkage and porosity in the final ceramic part. google.com The TGA curve for a typical polysilane shows that the majority of weight loss occurs below 650°C, corresponding to the evolution of volatile oligomers and the cleavage of organic side groups. nasa.gov The thermal stability of polysilanes can be compared using TGA; for instance, polydiphenylsilane has shown greater thermal stability than polydimethylsilane. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal events such as glass transitions (Tg), crystallization, and melting. mdpi.com For polysilanes, DSC can reveal a glass transition, which is important for understanding the processing window of the polymer. rsc.org For example, in a study of polycyclosilanes, a glass transition was observed at 108°C for a cyclic polymer, while no reversible phase transitions were seen for linear analogues below 200°C. rsc.org DSC also helps in identifying exothermic cross-linking reactions and the endothermic melting behavior of the polymer, which are crucial for shaping and curing processes before pyrolysis. researchgate.net

The combination of TGA and DSC allows for a comprehensive understanding of the polymer-to-ceramic transformation. For instance, the pyrolysis of poly(methylsilane) and poly(vinylsilane) shows that the pyrolysis path and char yield are primarily dependent on the polymer backbone structure. nasa.gov The data from these analyses are essential for optimizing the pyrolysis conditions to produce dense, high-purity SiC ceramics.

Table 1: Representative Thermal Properties of Polysilane Precursors

| Polymer | Technique | Key Findings | Reference |

|---|---|---|---|

| Poly(methylsilane) | TGA | Major weight loss below 650°C. | nasa.gov |

| Poly(vinylsilane) | TGA | Average ceramic yield of 66.9% at 1400°C. | nasa.gov |

| Polydimethylsilane (PDMS) | TGA/DSC | Lower thermal stability compared to PDPS. | researchgate.netresearchgate.net |

| Polydiphenylsilane (PDPS) | TGA/DSC | Higher thermal stability and activation energy for decomposition. | researchgate.net |

| Cyclic poly(1,3Si6) | DSC | Glass transition (Tg) observed at 108°C. | rsc.org |

Rheology, the study of the flow and deformation of matter, is critical for understanding the processability of the polymeric precursors derived from dichloroisobutylmethylsilane. Rheological properties such as viscosity and viscoelasticity determine how the polymer will behave during processing steps like spinning fibers, casting films, or infiltrating porous preforms. researchgate.netdntb.gov.ua

The rheological behavior of polysilane solutions is highly dependent on the polymer's molecular structure, including the nature of the organic side groups. researchgate.netriss.kr For instance, studies on polymethylphenylsilane have shown shear rate-dependent flow properties. researchgate.net The viscosity of polymer solutions can affect the uniformity of films produced by techniques like spin coating. riss.kr

Viscoelasticity , the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation, is another key parameter. It is often characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. dbc.wroc.plineosopen.org For organosilicon polymers, these moduli can be measured as a function of frequency or temperature. At low frequencies, the viscous behavior may dominate (G'' > G'), while at higher frequencies, the material may behave more elastically (G' > G''). ineosopen.org The cross-linking process of these polymers can be monitored by tracking the changes in G' and G'', as the formation of a network structure leads to a significant increase in the elastic modulus. researchgate.net

Table 2: Rheological Properties of Representative Organosilicon Polymer Systems

| Polymer System | Property Measured | Observation | Reference |

|---|---|---|---|

| Polymethylphenylsilane in solution | Shear-flow rheology | Exhibits shear rate-dependent flow properties. | researchgate.net |

| Organosilicon polymer | Dynamic Viscosity | Viscosity changes with temperature and crosslinking time. | dbc.wroc.pl |

| Butyl rubber with organosilicon fillers | Storage (G') and Loss (G'') Moduli | At low frequencies, loss modulus exceeds elastic modulus. A crossover point is observed at higher frequencies. | ineosopen.org |

| Silicone resin | Viscoelasticity during crosslinking | Glass transition temperature increases with crosslinking. | researchgate.net |

Electron microscopy is indispensable for analyzing the microstructure and nanostructure of the final ceramic materials derived from dichloroisobutylmethylsilane. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images that reveal details about grain size, porosity, phase distribution, and defects. scientific.netbohrium.com

Scanning Electron Microscopy (SEM) is used to examine the surface morphology and cross-sections of the ceramic samples. mdpi.comresearchgate.net In polymer-derived SiC, SEM images can show the evolution of porosity during pyrolysis and the degree of densification after sintering. bohrium.commdpi.com For example, SEM analysis of polymer-derived SiC fibers revealed that controlling impurities during pyrolysis leads to a denser microstructure with fewer pores. mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the analysis of the nanostructure of the material. TEM is used to identify crystalline phases, characterize grain boundaries, and observe nanoscale features like the distribution of free carbon or the presence of nanocrystals within the amorphous ceramic matrix. scientific.netaip.org High-resolution TEM (HRTEM) can even resolve the atomic lattice of the SiC crystals. scientific.net For instance, TEM studies of pyrolyzed polysiloxane have confirmed the presence of SiC crystalline phases and a residual amorphous carbon phase. mdpi.com

Combined with Energy-Dispersive X-ray Spectroscopy (EDS), both SEM and TEM can provide elemental composition maps, confirming the distribution of silicon, carbon, and any impurities within the microstructure. scientific.netmdpi.com

The ultimate application of the SiC ceramics derived from dichloroisobutylmethylsilane depends on their mechanical properties. Key parameters include hardness, fracture toughness, and strength, which are evaluated using a variety of standardized testing methods. allenpress.comsciopen.com

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation. For ceramics, it is typically measured using micro- or nano-indentation techniques (e.g., Vickers hardness). mdpi.com Polymer-based materials generally have lower hardness than ceramics. allenpress.com

Fracture toughness (KIC) is a critical property for brittle materials like ceramics, as it quantifies their ability to resist crack propagation. allenpress.comresearchgate.net Catastrophic failure in ceramics often originates from small defects, making fracture toughness a more relevant design criterion than tensile strength. allenpress.com Methods like single-edge notched beam (SENB) or indentation fracture are used to measure KIC. youtube.comresearchgate.net The fracture toughness of polymer-derived ceramics can be improved by incorporating reinforcements, such as particles or whiskers, which introduce toughening mechanisms like crack deflection and fiber pullout. youtube.com For example, reinforcing a silicon oxycarbide matrix with mullite (B73837) particles has been shown to double its fracture toughness. youtube.com

The mechanical properties are strongly linked to the microstructure. A dense, fine-grained ceramic with low porosity will generally exhibit superior hardness and strength. google.comnih.gov Therefore, the evaluation of mechanical properties provides essential feedback for optimizing the entire manufacturing process, from the synthesis of the preceramic polymer to the final sintering of the ceramic component.

Table 3: Typical Mechanical Properties of Polymer-Derived Ceramics and Composites

| Material | Property | Typical Value | Reference |

|---|---|---|---|

| Polymer-derived Silicon Oxycarbide (SiOC) | Fracture Toughness (KIC) | ~1.0 MPa·m1/2 | youtube.com |

| SiOC + 10 vol% Mullite Particles | Fracture Toughness (KIC) | ~3.5 MPa·m1/2 | youtube.com |

| SiOC + SiC Whiskers | Fracture Toughness (KIC) | ~4.5 MPa·m1/2 | youtube.com |

| Stoichiometric SiC Fibers | Tensile Strength | 3.0 - 3.5 GPa | google.com |

| Stoichiometric SiC Fibers | Elastic Modulus | 400 - 470 GPa | google.com |

| C/C-SiC Composite (near-stoichiometric) | Flexural Strength | 423 ± 27 MPa | sciopen.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical modeling is a cornerstone of modern chemistry, enabling the prediction of molecular geometries, electronic structures, and various spectroscopic properties from first principles. nih.gov These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. nih.gov

For a molecule like Dichloroisobutylmethylsilane, quantum chemical calculations can predict key structural parameters. While specific data for this compound is scarce, calculations on analogous dichlorodialkylsilanes, such as Dichlorodimethylsilane, provide representative values for bond lengths and angles around the central silicon atom. ijera.comnist.gov These calculations are crucial for understanding the steric and electronic effects of the isobutyl and methyl groups compared to other alkyl substituents.

Table 1: Representative Calculated Structural Parameters for Dichlorodialkylsilanes

| Parameter | Typical Value Range |

|---|---|

| Si-C Bond Length | 1.85 - 1.90 Å |

| Si-Cl Bond Length | 2.05 - 2.10 Å |

| C-Si-C Bond Angle | 110° - 115° |

| Cl-Si-Cl Bond Angle | 108° - 112° |

| C-Si-Cl Bond Angle | 107° - 110° |

Note: These are typical ranges for dichlorodialkylsilanes and serve as an estimate for Dichloroisobutylmethylsilane.

Furthermore, quantum chemical modeling elucidates electronic properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is vital for predicting the reactivity of the molecule, particularly the susceptibility of the silicon atom to nucleophilic attack and the lability of the Si-Cl bonds.

Molecular Dynamics Simulations of Polymerization Processes and Material Behavior

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of chemical processes and material properties. For Dichloroisobutylmethylsilane, a key application of MD simulations would be to study its role as a monomer in polymerization reactions, such as the Wurtz-type reductive coupling to form polysilanes. acs.orgresearchgate.net

MD simulations can offer insights into:

Polymer Chain Growth: Simulating the step-by-step addition of monomer units to a growing polymer chain.

Conformational Dynamics: Understanding how the polymer chain folds and moves in different solvent environments.

Material Properties: Predicting macroscopic properties of the resulting polysilane materials, such as their glass transition temperature and mechanical strength.

Recent advancements include the development of machine-learning interatomic potentials (MLIPs) for Si-C-O-H systems. researchgate.net These potentials, trained on large datasets of quantum chemical calculations, allow for MD simulations with accuracy approaching that of DFT but at a fraction of the computational cost. researchgate.net This would be a powerful tool for modeling the polymerization of Dichloroisobutylmethylsilane and the behavior of the resulting materials.

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, identifying transition states, and calculating activation energies. For Dichloroisobutylmethylsilane, a primary reaction of interest is its hydrolysis, which is the fundamental step in the formation of silicones.

Theoretical studies on the hydrolysis of other chlorosilanes, such as dichloromethylsilane (B8780727) and trimethyl-chlorosilane, have revealed complex reaction pathways. researchgate.netresearchgate.net These studies, often employing DFT, show that the reaction can proceed through different mechanisms depending on the presence of water clusters and whether the attack occurs with retention or inversion of configuration at the silicon center. researchgate.net

Table 2: Calculated Activation Energies for Key Reaction Steps in Chlorosilane Hydrolysis

| Reaction | Compound Studied | Catalyst/Solvent | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Alcoholysis (Main Reaction, Step 1) | Dichloromethylsilane | Ethanol | 72.51 | researchgate.net |

| Alcoholysis (Main Reaction, Step 2) | Dichloromethylsilane | Ethanol | 90.29 | researchgate.net |

| Alcoholysis (Side Reaction) | Dichloromethylsilane | Ethanol | 182.6 | researchgate.net |

Note: This data is for the alcoholysis of a related compound and illustrates the type of insights gained from computational studies.

By calculating the potential energy surface for the reaction of Dichloroisobutylmethylsilane with water, computational models can:

Determine the most favorable reaction pathway.

Identify and characterize intermediate and transition state structures.

Predict the reaction kinetics by calculating the activation energy barriers. researchgate.net

These mechanistic insights are crucial for controlling the outcome of polymerization reactions and for designing new synthetic routes to organosilicon materials.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly driven by the principles of green chemistry, which aim to create processes that are more environmentally benign and efficient. ijsetpub.comsynthiaonline.com The development of sustainable synthetic routes for organosilanes like dichloroisobutylmethylsilane is a key research focus. Traditional synthesis methods for such compounds can involve hazardous reagents and generate significant waste. acs.org Future methodologies are expected to align with the 12 principles of green chemistry to mitigate environmental impact. synthiaonline.comnih.gov

Key research directions in green synthesis include:

Alternative Solvents and Reaction Conditions: Research is moving away from volatile and toxic chlorinated solvents. acs.orgnih.gov The exploration of greener solvents or even solvent-free reaction conditions, potentially utilizing techniques like mechanosynthesis (ball milling), represents a significant area of development. nih.gov

Energy Efficiency: Microwave-assisted synthesis and continuous flow processes are being investigated as alternatives to conventional heating methods. mdpi.com These technologies can accelerate reaction times, improve yields, and reduce energy consumption, contributing to a more sustainable production cycle. mdpi.com

Catalysis: The use of highly efficient catalysts, including biocatalysts like enzymes, can lead to more selective reactions with less waste. ijsetpub.commdpi.com Developing catalytic pathways for the synthesis of dichloroisobutylmethylsilane could reduce the reliance on stoichiometric reagents and minimize byproduct formation.

Atom Economy: Multicomponent reactions, which are designed to incorporate the majority of atoms from the reactants into the final product, are a cornerstone of green synthesis. rsc.org Designing synthesis routes that maximize atom economy is crucial for waste prevention.

The table below outlines potential green methodologies applicable to organosilane synthesis.

| Green Methodology | Principle | Potential Advantage for Dichloroisobutylmethylsilane Synthesis |

| Microwave-Assisted Synthesis | Energy Efficiency | Faster reaction rates and reduced energy consumption. mdpi.com |

| Biocatalysis | Use of Renewable Feedstocks, Safer Chemistry | High selectivity and use of natural catalysts like enzymes under mild conditions. mdpi.com |

| Continuous Flow Chemistry | Safer Chemistry, Process Intensification | Improved heat and mass transfer, enhanced safety, and potential for automation. mdpi.com |

| Use of Greener Solvents | Safer Solvents and Auxiliaries | Replacement of hazardous solvents like chlorinated hydrocarbons with more benign alternatives. acs.org |

Exploration of Novel Hybrid Materials and Nanocomposites

Dichloroisobutylmethylsilane serves as a valuable precursor for the creation of advanced hybrid materials and nanocomposites. These materials combine the properties of both organic and inorganic components, leading to novel functionalities. google.com A significant application is in the synthesis of cyclosilazanes through ammonolysis. researchgate.net

The ammonolysis of dichloroisobutylmethylsilane can produce cyclic silazane structures, such as triisobutyltrimethylcyclotrisilazane and tetraisobutyltetramethylcyclotetrasilazane. researchgate.net These cyclosilazanes are preceramic polymers, meaning they can be converted into ceramic materials upon pyrolysis. researchgate.net This process yields silicon carbonitride (SiCN), a ceramic known for its high thermal stability, resistance to corrosion, and creep resistance. researchgate.net By incorporating dichloroisobutylmethylsilane into polymer matrices, researchers can fabricate inorganic-organic hybrid materials with tailored properties. scribd.com

Furthermore, dichloroisobutylmethylsilane is used to create hydrophobic modifiers. google.com When hydrolyzed, it can form a silane (B1218182) coupling agent that imparts water-repellent properties to various substrates, leading to the development of functional nanocomposites for applications such as thermal insulation. google.com

The table below summarizes potential hybrid materials derived from dichloroisobutylmethylsilane.

| Precursor | Resulting Material | Key Properties | Potential Applications |

| Dichloroisobutylmethylsilane (via ammonolysis) | Cyclosilazanes (e.g., Triisobutyltrimethylcyclotrisilazane) | Preceramic polymers | Fabrication of Silicon Carbonitride (SiCN) ceramics and composites. researchgate.netresearchgate.net |

| Hydrolyzed Dichloroisobutylmethylsilane | Hydrophobic Modifier | Water repellency | Development of thermal insulation materials, protective coatings. google.com |

Integration into Advanced Smart Materials and Responsive Systems

Smart materials are a class of advanced materials that can respond to external stimuli, such as changes in temperature, pH, light, or electric fields. researchgate.netresearchgate.net The unique properties of materials derived from dichloroisobutylmethylsilane make it a candidate for integration into such systems.

The primary route for this integration is through surface modification. The ability of dichloroisobutylmethylsilane to create highly hydrophobic surfaces is of significant interest. google.com This property can be harnessed to develop:

Self-cleaning surfaces: Water droplets can easily roll off, carrying away dirt and contaminants.

Anti-icing coatings: The hydrophobic nature can prevent ice formation on surfaces, crucial for aerospace and energy infrastructure. smart-material.com

Switchable surfaces: By combining with other molecules, it may be possible to create surfaces that can switch between hydrophobic and hydrophilic states in response to a stimulus, a key feature of responsive systems. nih.gov

Moreover, the ceramic materials, like silicon carbonitride, produced from dichloroisobutylmethylsilane precursors exhibit exceptional thermal and chemical stability. researchgate.net This allows for the development of smart sensors and actuators that can operate in harsh environments where conventional materials would fail. akademiabaru.com For instance, sensors for monitoring structural health in high-temperature industrial processes or actuators for aerospace applications could be fabricated from these robust ceramic composites. smart-material.com The integration of these materials can be enhanced through advanced techniques like laser processing to precisely modify surface characteristics and create functional devices. mdpi.com

Interdisciplinary Research with Biological and Environmental Sciences

The application of dichloroisobutylmethylsilane and its derivatives extends into interdisciplinary fields, particularly environmental and biological sciences, where problem-solving requires collaboration across multiple disciplines. rmc.eduthe-scientist.com

Environmental Science: The development of stable, water-repellent coatings from dichloroisobutylmethylsilane has direct environmental applications. google.com These coatings can protect materials like wood, concrete, and metal from water damage, degradation, and corrosion, thereby extending their service life and reducing the need for replacement. This contributes to resource conservation and waste reduction. Interdisciplinary programs in environmental science often focus on finding solutions for such real-world problems. helsinki.fiuni-lj.simcdaniel.edu The broader goal is to create sustainable pathways by integrating chemistry with environmental management principles. psl.eu

Biological Sciences: In the biological and medical fields, surface modification is critical for the biocompatibility of implants and medical devices. While research on dichloroisobutylmethylsilane itself in this area is nascent, the broader class of organosilanes is widely used to create biocompatible and bioactive surfaces. The silazane-derived ceramic coatings, known for their inertness and stability, offer potential for creating durable, biocompatible coatings on medical implants. researchgate.net Future research, involving collaboration between materials chemists and biologists, could explore the modification of dichloroisobutylmethylsilane-derived materials to promote specific cell interactions or to create antimicrobial surfaces, addressing challenges in tissue engineering and medical device technology. princeton.edu

Q & A

Q. What are the recommended laboratory methods for synthesizing dichloroisobutylmethylsilane?

Dichloroisobutylmethylsilane (CAS 18028-96-1) is typically synthesized via alkylation or chlorination of methylsilane derivatives. A common approach involves reacting isobutylmethylsilane with chlorine gas under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Post-synthesis purification often employs fractional distillation due to its boiling point of 130°C at atmospheric pressure . Researchers should confirm product identity using nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS), referencing spectral libraries for silane derivatives .

Q. How should dichloroisobutylmethylsilane be safely handled and stored?

As a chlorinated silane, it reacts violently with water, releasing hydrogen chloride. Safety protocols include:

- Using inert atmosphere gloveboxes or fume hoods for handling .

- Storing in airtight, corrosion-resistant containers under nitrogen .

- Employing personal protective equipment (PPE) such as neoprene gloves and full-face shields . Disposal must comply with hazardous waste regulations, involving neutralization with dry alcoholates before incineration .

Q. What analytical techniques are critical for characterizing dichloroisobutylmethylsilane?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent arrangement and purity. For example, methyl groups on silicon typically resonate at δ 0.5–1.5 ppm .

- Elemental Analysis : To verify Cl and Si content (expected molecular formula: C₅H₁₂Cl₂Si) .

- FT-IR Spectroscopy : Si-Cl stretches appear at ~500–600 cm⁻¹, while Si-C bonds absorb near 700–800 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry predict dichloroisobutylmethylsilane’s reactivity?

Density functional theory (DFT) calculations can model hydrolysis kinetics and ligand-exchange reactions. The InChIKey HAQCYFVZKUAIEU-UHFFFAOYSA-N (from analogous silanes) enables database searches for thermodynamic parameters . Molecular dynamics simulations may also predict steric effects of the isobutyl group on surface modification efficiency .

Q. What experimental designs address contradictions in reported physical properties (e.g., boiling point)?

Literature discrepancies (e.g., undetermined density or melting point ) require: